molecular formula C19H22N2O2 B13922937 Benzyl 1-(4-aminophenyl)piperidine-4-carboxylate

Benzyl 1-(4-aminophenyl)piperidine-4-carboxylate

Cat. No.: B13922937
M. Wt: 310.4 g/mol
InChI Key: HWKYQYACTJZGOI-UHFFFAOYSA-N
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Description

Benzyl 1-(4-aminophenyl)piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 1-(4-aminophenyl)piperidine-4-carboxylate typically involves the reaction of 4-aminophenylpiperidine with benzyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

Benzyl 1-(4-aminophenyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 1-(4-aminophenyl)piperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 1-(4-aminophenyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. For instance, the benzyl-piperidine group is known to bind to cholinesterase receptors, inhibiting their activity. This interaction is crucial for its potential therapeutic effects in treating conditions like Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 1-(4-aminophenyl)piperidine-4-carboxylate is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This specificity makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

benzyl 1-(4-aminophenyl)piperidine-4-carboxylate

InChI

InChI=1S/C19H22N2O2/c20-17-6-8-18(9-7-17)21-12-10-16(11-13-21)19(22)23-14-15-4-2-1-3-5-15/h1-9,16H,10-14,20H2

InChI Key

HWKYQYACTJZGOI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)OCC2=CC=CC=C2)C3=CC=C(C=C3)N

Origin of Product

United States

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